1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl . This notation indicates the presence of a piperidine ring, a carboxylic acid group, a fluorobenzyl group, and a chloride ion.Scientific Research Applications
Synthesis and Structural Analysis
- This compound has been involved in various synthesis processes. For example, a study described the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which involved a reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride (Y. Duan-zhi, 2005).
Chemical Reactions and Derivatives
- The compound has been utilized in the synthesis of phosphorus–nitrogen compounds, particularly in the creation of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives. These derivatives have shown potential antibacterial, antifungal, and anticancer activities (Binici et al., 2021).
Crystal Structure
- Its structural properties have been studied, as seen in the analysis of 4-Piperidinecarboxylic acid hydrochloride. The crystal structure provides insight into the molecular conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Applications in Medicinal Chemistry
- There are studies on the use of related compounds in medicinal chemistry, such as the design of Mycobacterium tuberculosis GyrB inhibitors using thiazole-aminopiperidine hybrid analogues (Jeankumar et al., 2013).
- It has also been used in developing Aurora kinase inhibitors, highlighting its potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Biochemical Studies
- Biochemical studies have been conducted using variants of this compound. For instance, the study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides provided insights into the compound's inhibitory ability on GABA binding (Burgos et al., 1992).
Radiotracer Development
- In the field of radiotracer development, derivatives of this compound, particularly those containing the 4-(4-fluorobenzyl)piperidine moiety, have been studied for PET imaging of NR2B NMDA receptors (Labas et al., 2011).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVHFIWTJLISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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